5-(4-(Trifluoromethoxy)phenyl)-1-indanone
Overview
Description
The compound “5-(4-(Trifluoromethoxy)phenyl)-1-indanone” is a complex organic molecule. The “trifluoromethoxy” group is a functional group in organic chemistry, consisting of a trifluoromethyl group (-CF3) bound to an oxygen atom (-O-). This group is known for its high electronegativity and its ability to form stable compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, the synthesis of similar compounds often involves nucleophilic trifluoromethoxylation . This process involves the use of a trifluoromethoxylation reagent to introduce the trifluoromethoxy group into organic compounds .Scientific Research Applications
Applications in Medicinal Chemistry and Biology
- Synthesis and Characterization for Bioactivity : Compounds containing trifluoromethyl and indanone structures are synthesized for their wide applications in pesticide, medicine, dyes, and functional materials due to their unique physical, chemical properties, and excellent bioactivities (Qian, 2014).
- Anti-HIV Activity : Novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues synthesized from reactions involving 1-indanone derivatives showed promising anti-HIV activity in vitro (Ali et al., 2011).
Applications in Organic Synthesis
- Molecular Rotors for Viscosity Measurement : The fluorescence lifetime imaging (FLIM) of certain fluorophores, structurally similar to the molecule of interest, demonstrates their utility in measuring the microviscosity within biological systems, suggesting potential applications for 5-(4-(Trifluoromethoxy)phenyl)-1-indanone in bioimaging (Kuimova et al., 2008).
- Superacidic Reactions for Compound Transformation : Research into conjugated enynones with superacids, such as CF3SO3H, transforming them into indanone or indene derivatives underlines the reactivity of the trifluoromethyl group in synthetic applications (Saulnier et al., 2016).
Applications in Materials Science
- Synthesis for Functional Materials : The synthesis pathways involving trifluoromethyl benzaldehyde highlight the importance of such molecules in developing materials with specific electronic or photonic properties, potentially applicable to compounds like this compound (Sevenard et al., 2007).
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)21-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)20/h1-3,5-7,9H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJHNKHIGZWPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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